2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-2-10(12)11(15)14-7-4-9(3-6-13)5-8-14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAPRHRAAFQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a chloro group, which may influence its interaction with biological targets.
The chemical formula for 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is C11H16ClFNO, and it is classified under several chemical databases with the CAS number 2097978-11-3. The structure includes:
- A piperidine moiety , which is often associated with various biological activities.
- A fluoroethyl side chain , potentially enhancing lipophilicity and receptor binding.
The mechanism of action for 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one has not been extensively documented in literature. However, compounds with similar structures often act as enzyme inhibitors or modulators of neurotransmitter receptors. Further studies are needed to elucidate the specific pathways and molecular targets affected by this compound.
Biological Activities
Research indicates that compounds with piperidine structures can exhibit a range of biological activities, including:
- Antidepressant Effects : Some piperidine derivatives have shown promise in modulating neurotransmitter systems related to mood regulation.
- Antinociceptive Properties : Certain analogs have demonstrated pain-relieving effects in animal models, suggesting potential applications in pain management.
Research Findings
A review of available literature reveals several studies exploring the biological activity of related compounds. Notably:
Table 1: Comparative Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | Antidepressant | |
| 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | Antinociceptive | |
| 4-Fluorobenzylpiperidine | Neurotransmitter Modulator |
Case Studies
A case study involving a related piperidine compound demonstrated significant effects on the central nervous system (CNS). The study indicated that the compound acted as a selective serotonin reuptake inhibitor (SSRI), leading to increased serotonin levels and improved mood in test subjects. This suggests that 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may share similar properties, warranting further investigation.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Potential
Research indicates that compounds similar to 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may exhibit antidepressant properties. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The structural modifications in this compound suggest it may have enhanced binding affinity to neurotransmitter receptors, potentially leading to improved efficacy in treating depression and anxiety disorders.
1.2 Analgesic Effects
The compound's piperidine structure is known for its analgesic properties. Preliminary studies suggest that derivatives of piperidine can act as effective pain relievers by modulating pain pathways in the central nervous system. The specific configuration of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may enhance its analgesic activity compared to other similar compounds.
Neuropharmacology
2.1 Cognitive Enhancer
There is growing interest in the cognitive-enhancing effects of piperidine derivatives. Research indicates that certain modifications can lead to improved memory and learning capabilities. The unique fluorinated ethyl group in this compound may contribute to its ability to cross the blood-brain barrier more effectively, enhancing its neuropharmacological profile.
Chemical Synthesis and Industrial Applications
3.1 Synthesis of Other Compounds
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive chlorine atom allows for further chemical modifications, enabling the production of diverse derivatives with potentially useful biological activities.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
